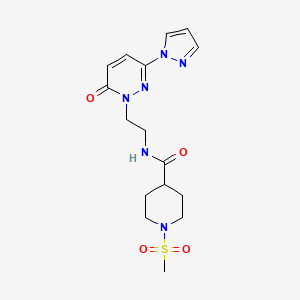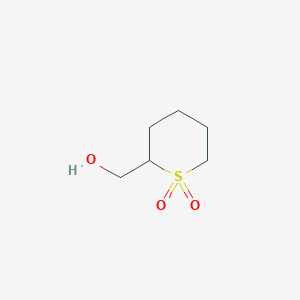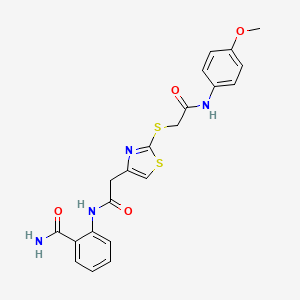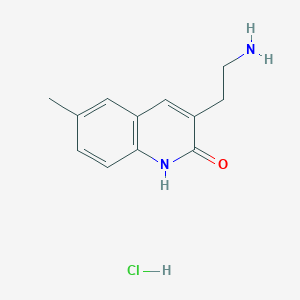![molecular formula C24H26N4O3S B2987205 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 1189925-02-7](/img/structure/B2987205.png)
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Biological Activities
Quinazolinone derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antihypertensive, and anticancer properties. For example, certain quinazolinone compounds have shown significant analgesic activity, comparable to standard analgesic drugs, by inducing writhing in mice models (Osarumwense Peter Osarodion, 2023). Additionally, some derivatives have demonstrated potent anti-inflammatory activity and exhibited mild ulcerogenic potential compared to acetylsalicylic acid, suggesting their potential as safer anti-inflammatory agents (V. Alagarsamy et al., 2011).
Antihypertensive and Anticancer Applications
Thienopyrimidinedione derivatives, structurally related to quinazolinones, have been evaluated for antihypertensive effects, with some compounds showing potent oral antihypertensive activity in rat models (R. Russell et al., 1988). Moreover, quinazolinone scaffolds have been utilized in the synthesis of novel compounds with antitumor activity, such as derivatives exhibiting significant inhibition against human hepatoma and colon carcinoma cell lines (X. Tai, Dandan Lin, Qian Liang, 2019).
Synthetic Methodologies
The versatility of quinazolinones extends to synthetic chemistry, where they serve as key intermediates in the synthesis of various biologically active molecules. Techniques such as copper-catalyzed C–N coupling and cyclization have been employed to synthesize benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, highlighting the compound's role in facilitating complex chemical transformations (P. Dao et al., 2017).
作用機序
Target of Action
The primary targets of this compound are the phosphoinositide-3 kinases (PI3Ks) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration .
Mode of Action
This compound acts as an inhibitor of PI3Ks . It has been designed to have balanced activity against two PI3K isoforms, PI3Kα and PI3Kβ . These isoforms play critical roles in signal transduction and cancer pathology . The compound’s interaction with these targets leads to the inhibition of the PI3K pathway, which plays critical roles in cancer cell growth and survival .
Biochemical Pathways
The inhibition of the PI3K pathway affects downstream signaling networks, including the activation of the serine–threonine kinase AKT and other downstream effectors . This can lead to the disruption of cell proliferation, survival, differentiation, and migration .
Pharmacokinetics
The compound has unique pharmacokinetic properties, including very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties influence the compound’s bioavailability and its ability to reach its targets in the body .
Result of Action
The inhibition of the PI3K pathway by this compound can lead to the disruption of cancer cell growth and survival . This makes it a potential therapeutic agent for the treatment of cancers where the PI3K pathway is implicated .
Action Environment
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-5-19(22(29)25-15-10-12-16(31-4)13-11-15)32-24-26-18-9-7-6-8-17(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQLAOBSHXKTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2987123.png)

![N-[2-[[2-(5-Nitroquinolin-8-yl)oxyacetyl]amino]ethyl]prop-2-enamide](/img/structure/B2987126.png)



![7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2987131.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[methyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amino]acetamide](/img/structure/B2987133.png)

![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-methylphenyl)amino)formamide](/img/structure/B2987138.png)
![[4-(2,4-Dichlorophenyl)-2-pyridin-3-ylpyrimidin-5-yl]-phenyldiazene](/img/structure/B2987140.png)


